

Tert-butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	<i>Tert-butyl 3-(benzylamino)piperidine-1-carboxylate</i>
Compound Name:	<i>Tert-butyl 3-(benzylamino)piperidine-1-carboxylate</i>
Cat. No.:	B063555

[Get Quote](#)

An In-depth Technical Guide to **Tert-butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride**

Introduction

Tert-butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is a key heterocyclic building block widely utilized in medicinal chemistry and pharmaceutical development. Its structure, featuring a protected piperidine ring with a benzylamino substituent, makes it a versatile intermediate for synthesizing a diverse range of more complex molecules and potential drug candidates. The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous approved therapeutic agents. This guide provides a comprehensive technical overview of its properties, synthesis, analysis, and handling, tailored for researchers, scientists, and drug development professionals.

Core Chemical & Physical Properties

A precise understanding of the compound's fundamental properties is the starting point for any laboratory application. These properties dictate storage conditions, solvent selection, and analytical approaches.

Property	Value	Source
CAS Number	1203127-48-3	[1] [2]
Molecular Formula	C ₁₇ H ₂₇ CIN ₂ O ₂	[2] [3]
Molecular Weight	326.86 g/mol	[2] [3]
IUPAC Name	tert-butyl 3-(benzylamino)piperidine-1-carboxylate;hydrochloride	[2]
Synonyms	N-Boc-3-(benzylamino)piperidine HCl	[2] [4]
Appearance	Solid	[3]
Purity	Typically >95%	[3]
Solubility	Soluble in methanol and MDC (Methylene Dichloride)	[5]
Storage	Store in a cool, dry, and well-ventilated place. Keep under an inert gas and protect from moisture.	[6]

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are critical. Below is a predictive guide to the expected spectroscopic data for the free-base form, which is essential for reaction monitoring and final product verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is the most informative tool for routine structural confirmation. Key expected signals include:
 - A singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group.

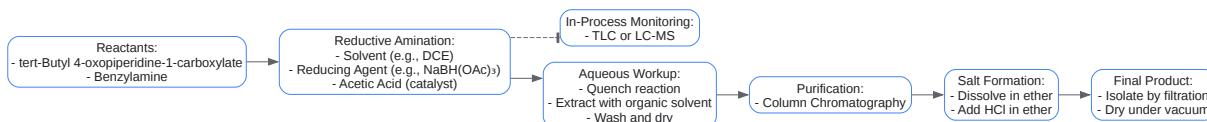
- A complex series of multiplets between 1.5-3.6 ppm for the piperidine ring protons. The exact shifts and couplings are dependent on the ring conformation.
- A singlet or AB quartet around 3.8-4.0 ppm for the two benzylic protons (-CH₂-Ph).
- A multiplet between 7.2-7.4 ppm corresponding to the five protons of the phenyl group.
- A broad singlet for the amine proton (-NH-), which may be exchangeable with D₂O.
- ¹³C NMR: The carbon spectrum corroborates the structure by showing the number of unique carbon environments.
 - A signal around 28.4 ppm for the three equivalent methyl carbons of the tert-butyl group.
 - A signal around 79.5 ppm for the quaternary carbon of the tert-butyl group.
 - Signals for the piperidine ring carbons, typically in the 40-60 ppm range.
 - A signal around 50-55 ppm for the benzylic carbon.
 - Signals in the aromatic region (127-140 ppm) for the phenyl group carbons.
 - A signal around 155 ppm for the carbonyl carbon of the Boc protecting group.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent peak for the molecular ion of the free base [M+H]⁺ at an m/z corresponding to C₁₇H₂₆N₂O₂ + H⁺ (calculated m/z ≈ 291.21).

Infrared (IR) Spectroscopy

Key vibrational bands would include:


- ~3300 cm⁻¹: N-H stretch (secondary amine).
- ~3030 cm⁻¹: Aromatic C-H stretch.
- ~2970 cm⁻¹: Aliphatic C-H stretch.

- $\sim 1685 \text{ cm}^{-1}$: Strong C=O stretch from the Boc-carbamate group.
- $\sim 1600, 1495, 1450 \text{ cm}^{-1}$: Aromatic C=C stretching vibrations.

Synthesis and Purification Protocol

The most common and efficient synthesis route is the reductive amination between a protected piperidone and benzylamine. This protocol is designed to be self-validating, with in-process checks to ensure success.

Diagram: Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Methodology

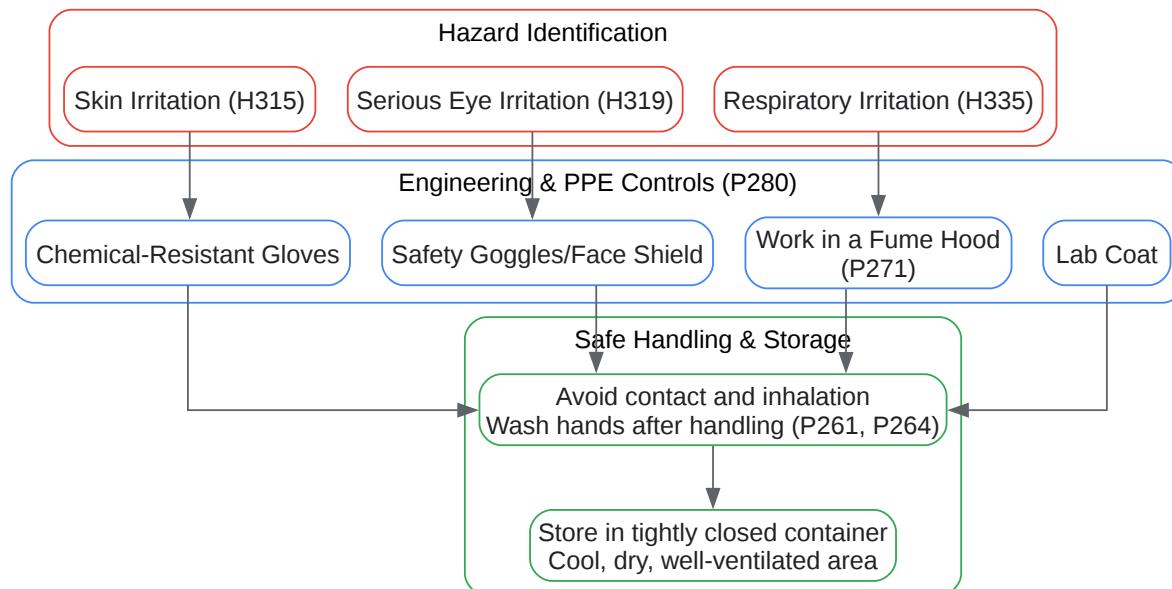
Materials:

- tert-Butyl 3-oxopiperidine-1-carboxylate
- Benzylamine
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
- Glacial Acetic Acid

- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Diethyl ether
- 2M HCl in diethyl ether
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Hexanes/Ethyl Acetate gradient)

Protocol:

- Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq) and DCE (or DCM) to make a ~0.2 M solution.
- Addition of Amine: Add benzylamine (1.05 eq) to the solution, followed by glacial acetic acid (1.1 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
 - Scientist's Note: Acetic acid catalyzes the formation of the iminium ion, which is the species that is subsequently reduced. Pre-stirring the ketone and amine allows this equilibrium to be established before adding the reducing agent.
- Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)_3) (1.5 eq) portion-wise over 15-20 minutes.
 - Scientist's Note: NaBH(OAc)_3 is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards the starting ketone compared to the iminium intermediate, minimizing the formation of the corresponding alcohol byproduct. Its handling in non-protic organic solvents is also more convenient than sodium borohydride.
- Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is


consumed.

- **Workup:** Carefully quench the reaction by slow addition of saturated NaHCO_3 solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
- **Washing:** Combine the organic layers and wash sequentially with water (1x) and brine (1x). Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 .
- **Purification of Free Base:** Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to obtain the pure free base, **tert-butyl 3-(benzylamino)piperidine-1-carboxylate**.
- **Hydrochloride Salt Formation:** Dissolve the purified free base in a minimal amount of diethyl ether. While stirring, slowly add a 2M solution of HCl in diethyl ether (1.1 eq). A white precipitate should form immediately.
- **Isolation:** Continue stirring for 30 minutes, then collect the solid precipitate by vacuum filtration. Wash the filter cake with cold diethyl ether and dry under vacuum to yield the final hydrochloride salt.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. The following guidelines are based on available safety data sheets.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Diagram: Hazard Mitigation Workflow

[Click to download full resolution via product page](#)

Caption: Logic for safe handling based on identified hazards.

- Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).^{[6][9]}
- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles conforming to EN166 (EU) or NIOSH (US) standards, and a lab coat.^{[7][8]}
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.^[7] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.^[6]
- Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. ^[6] For long-term stability, storage under an inert gas like argon or nitrogen is recommended.

- First Aid:
 - If on Skin: Wash off with plenty of soap and water. If irritation occurs, seek medical advice. [\[6\]](#)
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention. [\[6\]](#) [\[7\]](#)
 - If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Get medical attention if you feel unwell. [\[9\]](#)

Applications in Drug Discovery

Tert-butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride serves as a crucial intermediate in the synthesis of complex molecules, particularly those targeted for therapeutic applications. The Boc-protected piperidine moiety is a common structural motif in medicinal chemistry, and the benzylamino group provides a reactive handle for further chemical transformations.

- Scaffold for Lead Optimization: The compound allows for the exploration of chemical space around the piperidine core. The Boc group can be deprotected under acidic conditions to reveal a secondary amine, which can then be functionalized. Simultaneously, the benzyl group can be removed via hydrogenolysis, providing another site for modification. This dual functionality makes it a powerful tool in structure-activity relationship (SAR) studies.
- Intermediate for API Synthesis: As a high-purity intermediate, it is essential for the multi-step synthesis of various active pharmaceutical ingredients (APIs). [\[10\]](#) Its stable, solid hydrochloride form simplifies weighing and handling in both research and scaled-up manufacturing processes. [\[10\]](#)

Conclusion

Tert-butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is a high-value chemical intermediate with well-defined properties and established synthetic routes. Its utility in drug discovery is rooted in the privileged piperidine scaffold and the versatile functional groups it contains. A thorough understanding of its chemical characteristics, coupled with stringent

adherence to safety and handling protocols, enables researchers to effectively leverage this compound in the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-BENZYLAMINO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER-HCl | 1203127-48-3 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. 3-BENZYLAMINO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER... [cymitquimica.com]
- 4. 183207-64-9 CAS MSDS (Tert-butyl 3-(benzylamino)piperidine-1-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Tert-butyl (R)-4(3-dimethylamino)acryloyl)piperidine-1-carboxylate Manufacturer, Supplier from Aurangabad [anjalilabs.co.in]
- 6. tcichemicals.com [tcichemicals.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. fishersci.es [fishersci.es]
- 9. echemi.com [echemi.com]
- 10. nbanno.com [nbanno.com]
- To cite this document: BenchChem. [Tert-butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b063555#tert-butyl-3-benzylamino-piperidine-1-carboxylate-hydrochloride-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com